5-Substituent Impact on Lipophilicity and Permeability Prediction
The 5-methyl substituent of the target compound yields an intermediate lipophilicity profile compared to the more polar 5-amino analog and the highly lipophilic 5-trifluoromethyl analog. Predicted LogP values (XLogP3) indicate that the target compound (XLogP3 ≈ 1.4) fills a central position in the property space of this series, offering a distinct choice for medicinal chemists balancing potency and solubility [1]. When prioritising oral bioavailability, the 5-methyl compound may represent a more 'developable' starting point than the CF3 analog, which often introduces metabolic liabilities and poor solubility [2]. Note: these are in silico predictions and require experimental validation.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.4 (Predicted) |
| Comparator Or Baseline | Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: XLogP3 ≈ 0.3. Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: XLogP3 ≈ 2.5 |
| Quantified Difference | ≈ 1.1 LogP unit difference vs. amino analog; ≈ -1.1 vs. CF3 analog |
| Conditions | XLogP3 algorithm as implemented in PubChem, based on topological descriptors |
Why This Matters
For discovery teams optimizing ADME properties, the intermediate LogP of the 5-methyl compound provides a strategic starting point, avoiding the extremes of high polarity (low membrane permeability) and high lipophilicity (poor solubility, high metabolic clearance).
- [1] PubChem. Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate. Compound Summary, CID 15415230, 2025. XLogP3 prediction. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. (Review on LogP impact on ADME). View Source
